molecular formula C21H14O3 B11978468 Bis(1-naphthyl)carbonate CAS No. 3159-41-9

Bis(1-naphthyl)carbonate

Cat. No.: B11978468
CAS No.: 3159-41-9
M. Wt: 314.3 g/mol
InChI Key: ZQUZPFYNEARCQO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dinaphthalen-1-yl carbonate can be synthesized through the reaction of naphthol with phosgene in the presence of a base. The reaction typically involves the use of solvents such as dichloromethane or chloroform, and the reaction temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of dinaphthalen-1-yl carbonate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety due to the handling of phosgene in a controlled environment.

Chemical Reactions Analysis

Types of Reactions

Dinaphthalen-1-yl carbonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dinaphthalen-1-yl carbonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of dinaphthalen-1-yl carbonate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and proteins, leading to the inhibition of certain metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Di-2-naphthyl carbonate
  • Bisphenol A carbonate
  • Diphenyl carbonate

Uniqueness

Dinaphthalen-1-yl carbonate is unique due to its dual naphthalene ring structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Properties

CAS No.

3159-41-9

Molecular Formula

C21H14O3

Molecular Weight

314.3 g/mol

IUPAC Name

dinaphthalen-1-yl carbonate

InChI

InChI=1S/C21H14O3/c22-21(23-19-13-5-9-15-7-1-3-11-17(15)19)24-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H

InChI Key

ZQUZPFYNEARCQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)OC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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